3,6-Diethyl-1,2,3,4-tetrahydroquinoline
Description
Properties
Molecular Formula |
C13H19N |
|---|---|
Molecular Weight |
189.30 g/mol |
IUPAC Name |
3,6-diethyl-1,2,3,4-tetrahydroquinoline |
InChI |
InChI=1S/C13H19N/c1-3-10-5-6-13-12(7-10)8-11(4-2)9-14-13/h5-7,11,14H,3-4,8-9H2,1-2H3 |
InChI Key |
RFMYILMLPKFVHR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CC2=C(C=CC(=C2)CC)NC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Diethyl-1,2,3,4-tetrahydroquinoline can be achieved through various methods. One common approach involves the catalytic hydrogenation of quinoline derivatives. For instance, quinoline can be hydrogenated in the presence of a palladium catalyst under high pressure to yield tetrahydroquinoline derivatives . Another method involves the cyclization of N-acyl derivatives of β-phenylethylamine in the presence of dehydrating agents such as phosphorus oxychloride (POCl3) or zinc chloride (ZnCl2) .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure efficient and scalable synthesis. Catalysts such as platinum on carbon (Pt/C) are commonly used to facilitate the hydrogenation process, and reaction conditions are optimized to achieve high yields and selectivity .
Chemical Reactions Analysis
Types of Reactions
3,6-Diethyl-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Further reduction can lead to fully saturated quinoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium or platinum catalyst is typically used.
Substitution: Reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used under controlled conditions.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Fully saturated quinoline derivatives.
Substitution: Various substituted tetrahydroquinoline derivatives depending on the reagents used.
Scientific Research Applications
3,6-Diethyl-1,2,3,4-tetrahydroquinoline has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 3,6-Diethyl-1,2,3,4-tetrahydroquinoline involves its interaction with various molecular targets. The compound can act as an inhibitor of certain enzymes, thereby modulating biochemical pathways. For example, it may inhibit monoamine oxidase (MAO), an enzyme involved in the breakdown of neurotransmitters, leading to increased levels of these neurotransmitters in the brain . This mechanism is of particular interest in the treatment of neurodegenerative disorders.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
The biological and chemical properties of THQ derivatives are highly dependent on substituent type, position, and electronic effects. Key structural analogs include:
- Positional Effects : Substituents at the 3- and 4-positions (e.g., 3,4-diaryl-THQs) are common in anticancer agents due to their planar aromatic interactions , whereas 3,6-diethyl groups may hinder π-π stacking but improve membrane permeability.
Physical and Chemical Properties
- Thermal Stability : Unsubstituted THQ degrades above 400°C, but 3,6-Diethyl-THQ may exhibit higher thermal resistance due to ethyl group stabilization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
